![molecular formula C15H16N4OS2 B2753469 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900640-91-7](/img/no-structure.png)

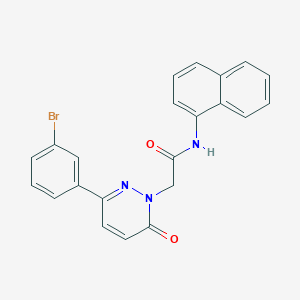

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

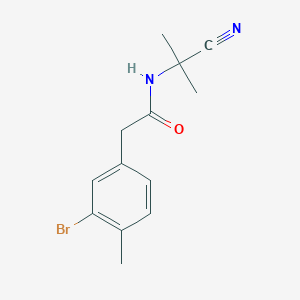

The InChI code for this compound is 1S/C15H16N4OS2/c20-14-13-10 (11-2-1-7-21-11)9-22-15 (13)18-12 (17-14)8-19-5-3-16-4-6-19/h1-2,7-9,16,18H,3-6H2, (H,17,20) .Physical And Chemical Properties Analysis

There is limited information available on the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación

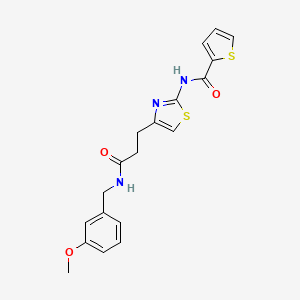

1. Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones The compound you mentioned is a derivative of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds have been synthesized from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .

2. Derivatization Reagent for Carboxyl Groups on Peptides 1-(2-Pyrimidyl)piperazine, a piperazine-based derivative, has been used as a derivatization reagent for the carboxyl groups on peptides . This could potentially be an application for the compound , given its structural similarity.

Spectrophotometric Analysis of Phosphopeptides

1-(2-Pyrimidyl)piperazine has also been used in the spectrophotometric analysis of phosphopeptides . This suggests that your compound could potentially be used in similar analytical chemistry applications.

Synthesis of PI3K/mTOR Inhibitors

Thiopyrano[4,3-d]pyrimidine nucleus, a related compound, has been used in the synthesis of PI3K/mTOR inhibitors . Given the structural similarity, your compound could potentially be used in the development of these inhibitors.

Antiproliferative Agent

API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, is a promising antiproliferative agent . This suggests that your compound could potentially have similar antiproliferative properties.

Inhibition of Protein Tyrosine Kinases

Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases . This suggests that your compound could potentially be used in the development of kinase inhibitors.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one involves the reaction of a thiophene derivative with a piperazine derivative, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-bromo-5-(thiophen-2-yl)thiophene", "1-(piperazin-1-yl)methanamine", "Sodium hydride", "Acetic anhydride", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 2-bromo-5-(thiophen-2-yl)thiophene is reacted with sodium hydride in ethanol to form the corresponding thiophene derivative.", "Step 2: The thiophene derivative is then reacted with 1-(piperazin-1-yl)methanamine in the presence of acetic anhydride to form the desired product.", "Step 3: The product is then cyclized by treatment with sodium hydroxide to form the thieno[2,3-d]pyrimidine ring.", "Step 4: Finally, the thieno[2,3-d]pyrimidine derivative is oxidized with hydrogen peroxide to form the desired 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one." ] } | |

Número CAS |

900640-91-7 |

Nombre del producto |

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

Fórmula molecular |

C15H16N4OS2 |

Peso molecular |

332.44 |

Nombre IUPAC |

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H16N4OS2/c20-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-5-3-16-4-6-19/h1-2,7,9,16H,3-6,8H2,(H,17,18,20) |

Clave InChI |

OADLEHUQERTNMU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2753386.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2753391.png)

![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)

![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2753408.png)